molecular formula C7H4ClLiN2O3 B8673747 Lithium 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Lithium 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Cat. No. B8673747
M. Wt: 206.5 g/mol
InChI Key: FXLKVAPECDXTMM-UHFFFAOYSA-M
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Patent
US07365205B2

Procedure details

Methyl chlorooxoacetate (78.7 ml) was added dropwise to a suspension of 2-amino-5-chloropyridine (100 g) and sodium hydrogencarbonate (78.4 g) in tetrahydrofuran (2000 ml) at 0° C., and the mixture was stirred at room temperature for 2 hours. After the reaction mixture was added to a mixture of diethyl ether (2000 ml), ammonium chloride (62.4 g) and water (1000 ml), liquid separation was performed. The resultant water layer was extracted with methylene chloride. Organic layers were combined and dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to obtain methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate (162 g). Water (450 ml) and lithium hydroxide (18.2 g) were added to a solution of this ester (160 g) in tetrahydrofuran (1800 ml). After the mixture was stirred at room temperature for 2 hours, the solvent was distilled off under reduced pressure, and hexane (3000 ml) was added to the resultant residue to stir the mixture for 3 hours. Solids were collected by filtration and dried. Acetonitrile (1000 ml) was added to the solids (190 g), and the mixture was stirred for 1 hour. Solids formed were collected by filtration, washed with diethyl ether (500 ml) and then dried to obtain the title compound (158 g).
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+:3].[Cl:4][C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:12](=[O:17])[C:13]([O:15]C)=[O:14])=[N:9][CH:10]=1>O1CCCC1>[Cl:4][C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:12](=[O:17])[C:13]([O-:15])=[O:14])=[N:9][CH:10]=1.[Li+:3] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
450 mL
Type
reactant
Smiles
O
Name
Quantity
18.2 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
160 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)NC(C(=O)OC)=O
Name
Quantity
1800 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure, and hexane (3000 ml)
ADDITION
Type
ADDITION
Details
was added to the resultant residue
STIRRING
Type
STIRRING
Details
to stir the mixture for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
Acetonitrile (1000 ml) was added to the solids (190 g)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Solids formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether (500 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC(C(=O)[O-])=O.[Li+]
Measurements
Type Value Analysis
AMOUNT: MASS 158 g
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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